molecular formula C12H11NO3 B8561367 2-(3-acetyl-1H-indol-6-yl)acetic acid

2-(3-acetyl-1H-indol-6-yl)acetic acid

Cat. No.: B8561367
M. Wt: 217.22 g/mol
InChI Key: YATXGGHCNIWQJU-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-6-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by an indole ring substituted with an acetyl group at the 3-position and an acetic acid moiety at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-1H-indol-6-yl)acetic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The indole ring is then acetylated at the 3-position using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indole-3-ethanol derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-6-yl)acetic acid depends on its specific interactions with molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    3-acetylindole: A simpler analog without the acetic acid moiety.

    6-acetylindole: An isomer with the acetyl group at the 6-position instead of the 3-position.

Uniqueness: 2-(3-acetyl-1H-indol-6-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(3-acetyl-1H-indol-6-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-8(5-12(15)16)2-3-9(10)11/h2-4,6,13H,5H2,1H3,(H,15,16)

InChI Key

YATXGGHCNIWQJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)CC(=O)O

Origin of Product

United States

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